molecular formula C15H21NO5S B3035183 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone CAS No. 303152-38-7

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone

Cat. No.: B3035183
CAS No.: 303152-38-7
M. Wt: 327.4 g/mol
InChI Key: ZTKNGGWKHZGTAL-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone is a synthetic organic compound that belongs to the class of sulfonyl ketones It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, a methoxyphenyl group, and a sulfonyl group attached to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, under controlled conditions.

    Substitution with Methyl Groups: The morpholine ring is then methylated at positions 2 and 6 using methyl iodide in the presence of a base, such as potassium carbonate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic aromatic substitution reaction, where 4-methoxyphenylsulfonyl chloride reacts with the dimethylmorpholine in the presence of a base, such as triethylamine.

    Formation of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted sulfonyl ethanone derivatives.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting sulfonyl-containing enzymes.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

    Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is investigated for its potential use as a catalyst or intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholine ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylmorpholino)-2-[(4-chlorophenyl)sulfonyl]-1-ethanone: Similar structure but with a chloro group instead of a methoxy group.

    1-(2,6-Dimethylmorpholino)-2-[(4-nitrophenyl)sulfonyl]-1-ethanone: Similar structure but with a nitro group instead of a methoxy group.

    1-(2,6-Dimethylmorpholino)-2-[(4-methylphenyl)sulfonyl]-1-ethanone: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and binding interactions, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-11-8-16(9-12(2)21-11)15(17)10-22(18,19)14-6-4-13(20-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKNGGWKHZGTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone

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